Quinoline, 6-chloro-2-phenyl-4-(trifluoromethyl)-
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Overview
Description
Quinoline, 6-chloro-2-phenyl-4-(trifluoromethyl)- is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline itself is known for its wide range of applications in medicinal chemistry, particularly due to its presence in various alkaloids and synthetic drugs. The addition of chloro, phenyl, and trifluoromethyl groups to the quinoline structure enhances its chemical properties, making it a compound of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Quinoline, 6-chloro-2-phenyl-4-(trifluoromethyl)- can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 4-fluoroaniline with 4,5-dichloro-5H-1,2,3-dithiazolium chloride in the presence of Meldrum’s acid can yield the desired quinoline derivative . Another method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Quinoline, 6-chloro-2-phenyl-4-(trifluoromethyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert it into tetrahydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can replace the chloro or trifluoromethyl groups with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include various substituted quinoline derivatives, which can have different biological and chemical properties depending on the nature of the substituents introduced.
Scientific Research Applications
Quinoline, 6-chloro-2-phenyl-4-(trifluoromethyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe in studying biological processes due to its fluorescent properties.
Industry: It is used in the development of new materials, such as liquid crystals and dyes.
Mechanism of Action
The mechanism of action of Quinoline, 6-chloro-2-phenyl-4-(trifluoromethyl)- involves its interaction with molecular targets such as protein kinases. By binding to the active site of these enzymes, it can inhibit their activity, leading to the suppression of cancer cell growth and proliferation . The trifluoromethyl group enhances the compound’s ability to penetrate cell membranes, increasing its efficacy.
Comparison with Similar Compounds
Similar Compounds
Fluoroquinolones: These are widely known for their antibacterial activity.
Chloroquine: A well-known antimalarial drug.
Camptothecin: An anticancer agent with a quinoline structure.
Uniqueness
Quinoline, 6-chloro-2-phenyl-4-(trifluoromethyl)- is unique due to the presence of the trifluoromethyl group, which enhances its biological activity and membrane permeability. This makes it a promising candidate for drug development, particularly in the field of oncology .
Properties
CAS No. |
489429-64-3 |
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Molecular Formula |
C16H9ClF3N |
Molecular Weight |
307.69 g/mol |
IUPAC Name |
6-chloro-2-phenyl-4-(trifluoromethyl)quinoline |
InChI |
InChI=1S/C16H9ClF3N/c17-11-6-7-14-12(8-11)13(16(18,19)20)9-15(21-14)10-4-2-1-3-5-10/h1-9H |
InChI Key |
HCNZAAVGLGDUMO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(F)(F)F |
Origin of Product |
United States |
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